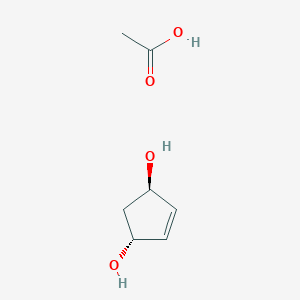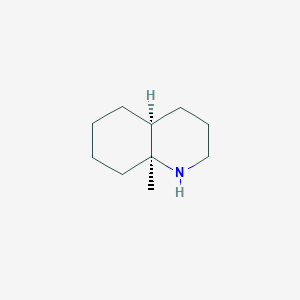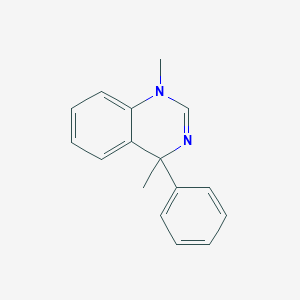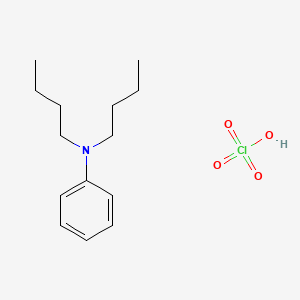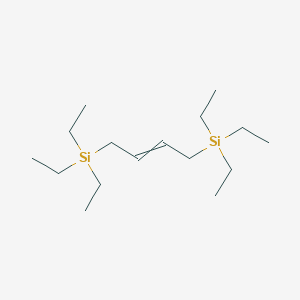
(But-2-ene-1,4-diyl)bis(triethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-2-ene-1,4-diyl)bis(triethylsilane) is an organosilicon compound characterized by the presence of two triethylsilane groups attached to a but-2-ene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (But-2-ene-1,4-diyl)bis(triethylsilane) typically involves the hydrosilylation of but-2-yne with triethylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of (But-2-ene-1,4-diyl)bis(triethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds .
Types of Reactions:
Common Reagents and Conditions:
Reduction: Common reagents include boron trifluoride (BF3) and triethylsilane (TES) under mild conditions.
Substitution: Reagents such as halides and nucleophiles are used in substitution reactions, often requiring the presence of a catalyst.
Major Products:
Aplicaciones Científicas De Investigación
(But-2-ene-1,4-diyl)bis(triethylsilane) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (But-2-ene-1,4-diyl)bis(triethylsilane) involves its ability to participate in hydrosilylation reactions. The compound acts as a hydrosilylation agent, transferring the silyl group to unsaturated substrates such as alkenes and alkynes. This process is facilitated by the presence of a catalyst, typically a transition metal such as platinum or palladium . The molecular targets include unsaturated carbon-carbon bonds, and the pathways involved are primarily those of addition and substitution reactions .
Comparación Con Compuestos Similares
Triethylsilane (TES): A simpler silane compound used in reduction reactions and as a hydrosilylation agent.
(But-2-ene-1,4-diyl)bis(trimethylsilane): Similar in structure but with trimethylsilane groups instead of triethylsilane, leading to different reactivity and applications.
Uniqueness: (But-2-ene-1,4-diyl)bis(triethylsilane) is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other silane compounds. Its ability to undergo selective hydrosilylation and substitution reactions makes it valuable in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
58458-84-7 |
|---|---|
Fórmula molecular |
C16H36Si2 |
Peso molecular |
284.63 g/mol |
Nombre IUPAC |
triethyl(4-triethylsilylbut-2-enyl)silane |
InChI |
InChI=1S/C16H36Si2/c1-7-17(8-2,9-3)15-13-14-16-18(10-4,11-5)12-6/h13-14H,7-12,15-16H2,1-6H3 |
Clave InChI |
VKHZZFJWPMCOHR-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CC=CC[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



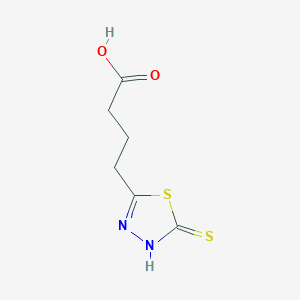
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)
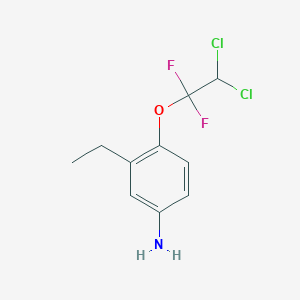
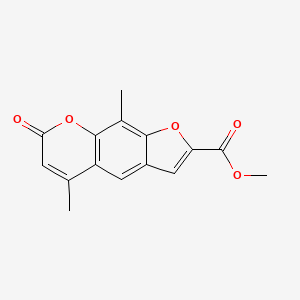
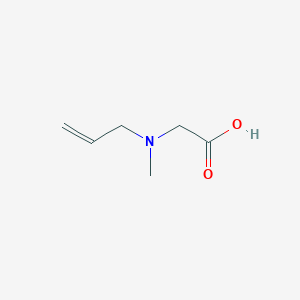
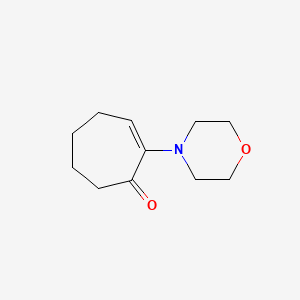
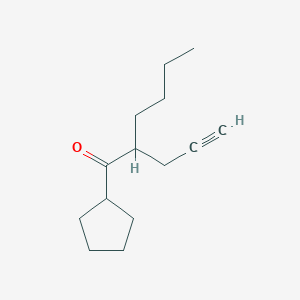
![Propane, 1,1',1''-[methylidynetris(thio)]tris-](/img/structure/B14615089.png)
![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
